(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
“(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid” is a complex organic compound. It appears to be a derivative of pyrrolidine, which is a cyclic amine. The “2S,4R” notation indicates the stereochemistry of the molecule, meaning it has specific spatial arrangements of its atoms. The “tert-Butoxycarbonyl” and “2-iodobenzyl” groups are substituents on the pyrrolidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the addition of the substituents. The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the “tert-Butoxycarbonyl” and “2-iodobenzyl” groups attached at the 1 and 4 positions, respectively. The “2S,4R” notation indicates that the carboxylic acid group is in the 2 position and has an S (counterclockwise) configuration, while the “4-(2-iodobenzyl)” group is in the 4 position and has an R (clockwise) configuration.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the substituents. The “tert-Butoxycarbonyl” group is a common protecting group in organic synthesis, which could be removed under certain conditions to reveal a reactive amine group. The “2-iodobenzyl” group could potentially undergo reactions typical of benzyl halides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the substituents. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Scientific Research Applications
CNS Acting Drugs Synthesis
Research has identified heterocycles, including compounds with pyrrolidine structures, as significant for synthesizing compounds with potential CNS activity. These compounds can range in effects from depression and euphoria to convulsion, highlighting the versatility of pyrrolidine derivatives in drug development for CNS disorders (S. Saganuwan, 2017).
Antioxidant, Antimicrobial, and Cytotoxic Activity
Carboxylic acids, including derivatives similar to the subject compound, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. The structure of these compounds, particularly the presence of carboxylic groups, plays a significant role in their bioactivity, influencing their potential use in developing new therapeutic agents (B. Godlewska-Żyłkiewicz et al., 2020).
Influence of Metals on Biologically Important Ligands
The interaction between metals and biologically important ligands, including carboxylic acids, has been extensively studied. Understanding how metals influence the electronic system of these compounds is crucial for developing metal-based drugs or exploring the therapeutic potential of metal-ligand complexes (W. Lewandowski et al., 2005).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, central to the compound , is extensively used in medicinal chemistry. Its versatility arises from its ability to efficiently explore pharmacophore space due to sp3-hybridization and contribute to the stereochemistry of molecules. Pyrrolidine derivatives have been highlighted for their target selectivity and potential in treating human diseases, making them a critical focus in drug discovery (Giovanna Li Petri et al., 2021).
Natural and Synthetic Neo Acids and Neo Alkanes
The research on natural and synthetic neo acids and neo alkanes, including derivatives and analogs with tertiary butyl groups similar to the subject compound, has shown these compounds' diverse biological activities. These activities range from antioxidant to anticancer properties, underscoring the potential of such compounds in chemical preparations and pharmaceutical applications (V. Dembitsky, 2006).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity under various conditions.
properties
IUPAC Name |
(2S,4R)-4-[(2-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLCAGHSYMYMX-RISCZKNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376050 |
Source
|
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959573-29-6 |
Source
|
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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